2-(3,4-二氯苯基)-1-肼基碳硫酰胺

描述

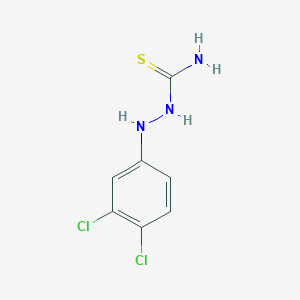

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (DCPA) is an organic compound that has been used in scientific research for a variety of purposes. It is a hydrazinecarbothioamide with two chlorinated phenyl rings attached to a nitrogen atom. DCPA is an important chemical intermediate in the synthesis of a range of compounds and has been used in a variety of scientific studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCPA.

科学研究应用

合成和光谱:

- 在 Ramadan (2019) 的一项研究中,合成了 N-(3-氯苯基)肼基碳硫酰胺并对其进行了表征,为类似化合物的分子建模和碎片化途径提供了见解 (Ramadan, 2019).

光学探针开发:

- Shi 等人 (2016) 开发了一种结构简单的、源自肼基碳硫酰胺的光学探针,用于检测 Hg2+ 和 Ag+,展示了此类化合物在传感应用中的潜力 (Shi et al., 2016).

抗氧化活性:

- Bărbuceanu 等人 (2014) 合成了新的肼基碳硫酰胺并评估了它们的抗氧化活性,在 DPPH 测定中表现出优异的性能 (Bărbuceanu et al., 2014).

振动光谱分析:

- Ragamathunnisa M 等人 (2015) 使用 FT-IR 和 FT-Raman 技术对类似化合物 2-(2,4,6-三氯苯基)肼基碳硫酰胺进行了详细的振动光谱分析 (Ragamathunnisa M, Selvi C, Jasmine Vasantha Rani E, 2015).

溶解度研究:

- Shakeel 等人 (2014) 研究了 N-(4-氯苯基)-2-(吡啶-4-基羰基)肼基碳硫酰胺在各种溶剂中的溶解度,为配方开发提供了有价值的数据 (Shakeel, Bhat, Haq, 2014).

荧光化学传感器应用:

- Suh 等人 (2022) 开发了一种基于肼基碳硫酰胺的荧光化学传感器,用于检测 Zn2+,展示了其在斑马鱼和水样等各种介质中的应用 (Suh, Gil, Yoon, Kim, Kim, 2022).

催化应用:

- 在 Prabhu 和 Lakshmipraba (2017) 的一项研究中,合成了类似化合物的镍(II)配合物并对其进行了表征,显示了其作为 C-C 偶联反应催化剂的有效性 (Prabhu, Lakshmipraba, 2017).

缓蚀:

- Kumari、Shetty 和 Rao (2017) 探索了芳香族酰肼衍生物用作低碳钢的缓蚀剂,展示了其在酸性介质中的效率 (Kumari, Shetty, Rao, 2017).

抗真菌活性:

- El-Tabl 等人 (2012) 制备了肼基碳硫酰胺席夫碱衍生物的金属配合物并评估了它们的抗真菌活性 (El-Tabl, Shakdofa, El-Seidy, al-Hakimi, 2012).

光致变色特性:

- Che 等人 (2019) 合成了含有吲哚基团的席夫碱,包括具有肼基碳硫酰胺结构的化合物,并研究了它们的可逆光致变色特性 (Che, Liu, Zhao, Yu, Zhao, 2019).

作用机制

The mechanism of action of similar compounds has been explored . For example, DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a very specific and sensitive inhibitor of photosynthesis. It blocks the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

安全和危害

未来方向

Future research could focus on the biological potential of similar compounds . For instance, a molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .

属性

IUPAC Name |

(3,4-dichloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDCINBRGZTQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NNC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

13124-09-9 | |

| Record name | 13124-09-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)